

PhiKan 083 as a p53-Y220C Stabilizer: A Technical Guide

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Compound of Interest

Compound Name: *PhiKan 083*

Cat. No.: *B539824*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **PhiKan 083**, a small molecule compound identified as a stabilizer of the p53-Y220C mutant protein. The Y220C mutation in the p53 tumor suppressor is a frequent event in human cancers, leading to protein destabilization, misfolding, and loss of tumor-suppressive function. **PhiKan 083** represents a promising therapeutic strategy by binding to a mutation-induced surface cavity, thereby restoring the wild-type conformation and function of the p53 protein. This document details the quantitative data associated with **PhiKan 083**'s activity, the experimental protocols for its evaluation, and the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative data for **PhiKan 083**'s interaction with and effect on the p53-Y220C mutant.

Table 1: Binding Affinity of **PhiKan 083** to p53-Y220C

Measurement Technique	Dissociation Constant (Kd)	Reference
Isothermal Titration Calorimetry (ITC)	125 ± 10 µM	[1]
Nuclear Magnetic Resonance (NMR)	167 ± 12 µM	[1]
Analytical Ultracentrifugation	170 µM	[1]
In-cell (Ln229 cells)	~150 µM	[2] [3]

Table 2: Thermal Stabilization of p53-Y220C by **PhiKan 083**

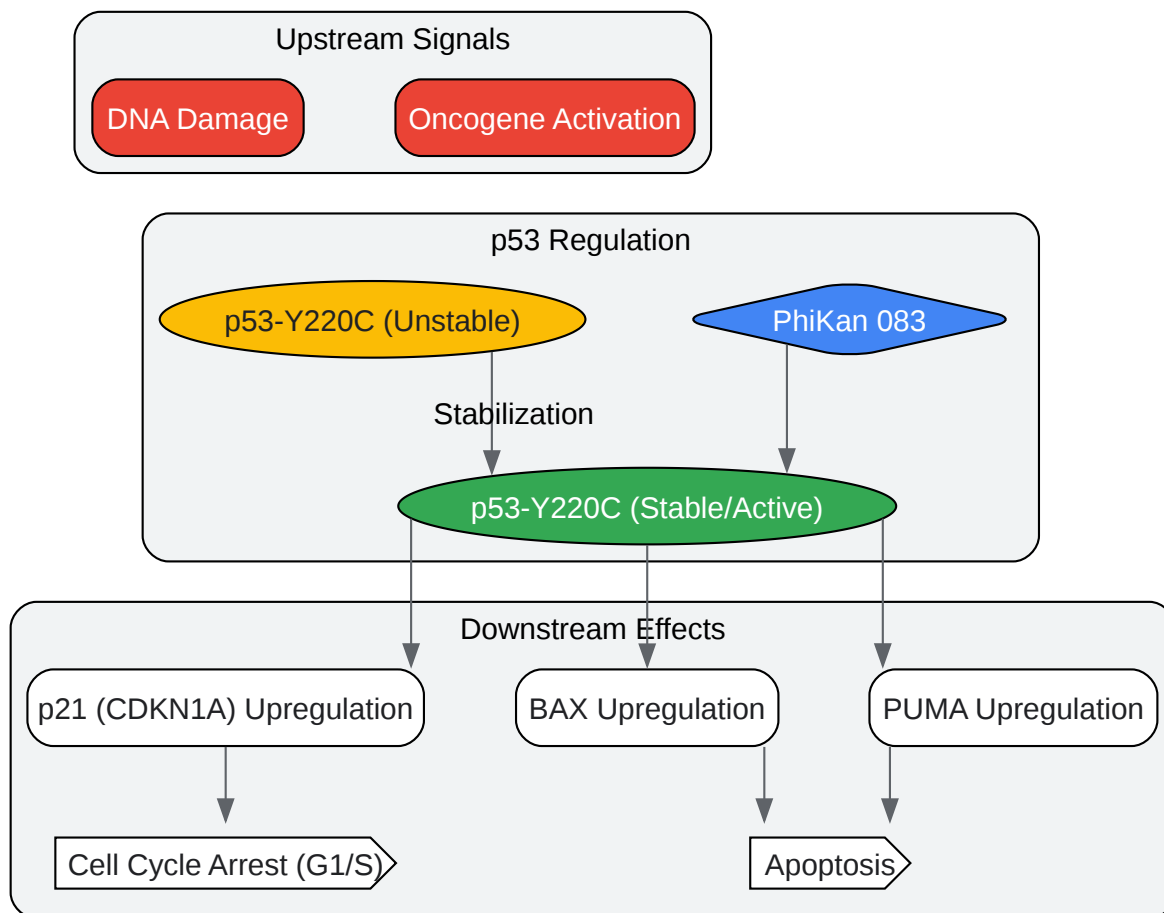
Parameter	Value	Conditions	Reference
Increase in Melting Temperature (ΔTm)	~2 °C	2.5 mM PhiKan 083	[1]
Increase in Half-life (at 37°C)	From 3.8 min to 15.7 min	Saturating concentrations of PhiKan 083	[1]

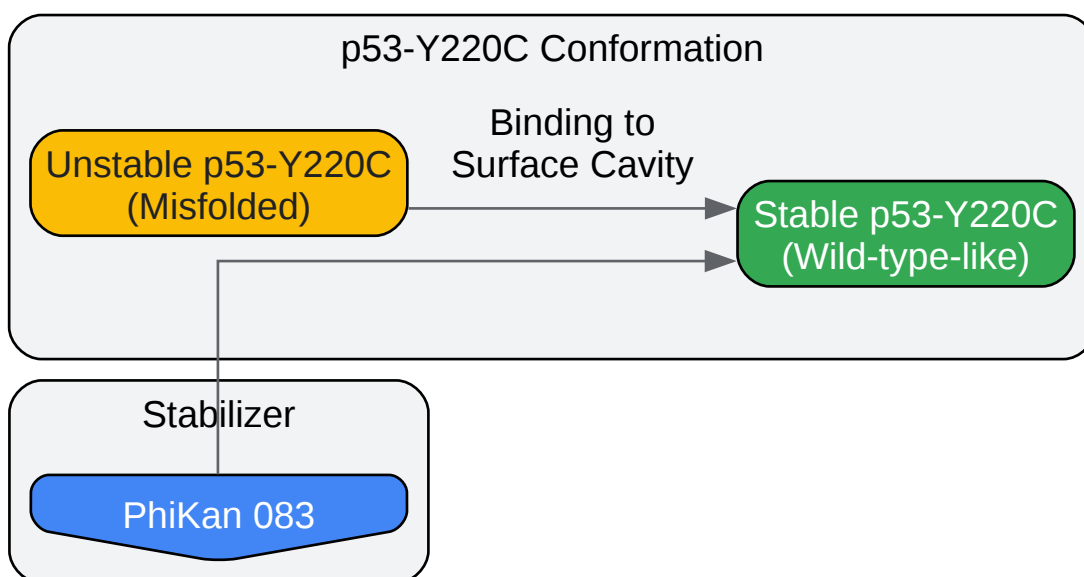
Table 3: Cellular Activity of **PhiKan 083**

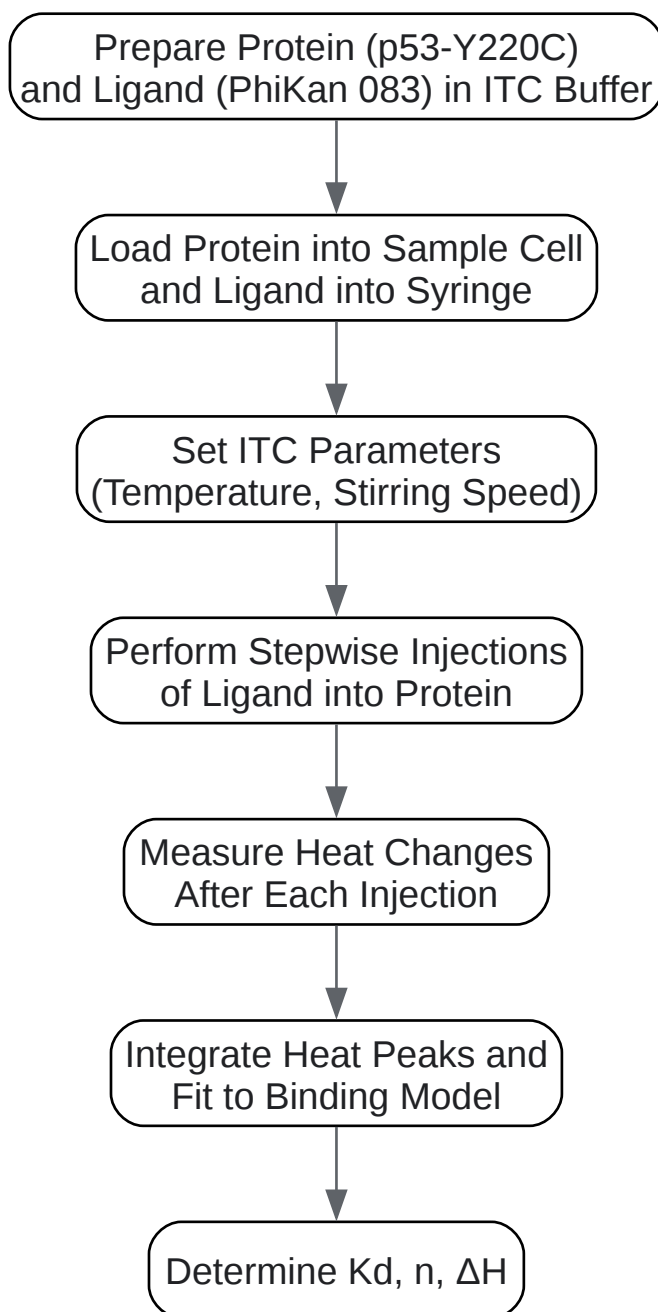
Assay Type	Cell Line(s)	Concentration	Effect	Reference
Cell Viability	Ln229 and its p53-variant engineered lines	125 μ M	$\sim 70 \pm 5\%$ reduction in cell viability after 48 hours	[2]
Pro-apoptotic Activity	Ln229 and its p53-variant engineered lines	100 μ M	Enhanced pro-apoptotic activity in combination with NSC 123127 (1 μ M)	[3]
Pro-apoptotic Activity	Ln229 and its p53-variant engineered lines	100 μ M	Enhanced pro-apoptotic activity in combination with doxorubicin (1 μ M)	[4]

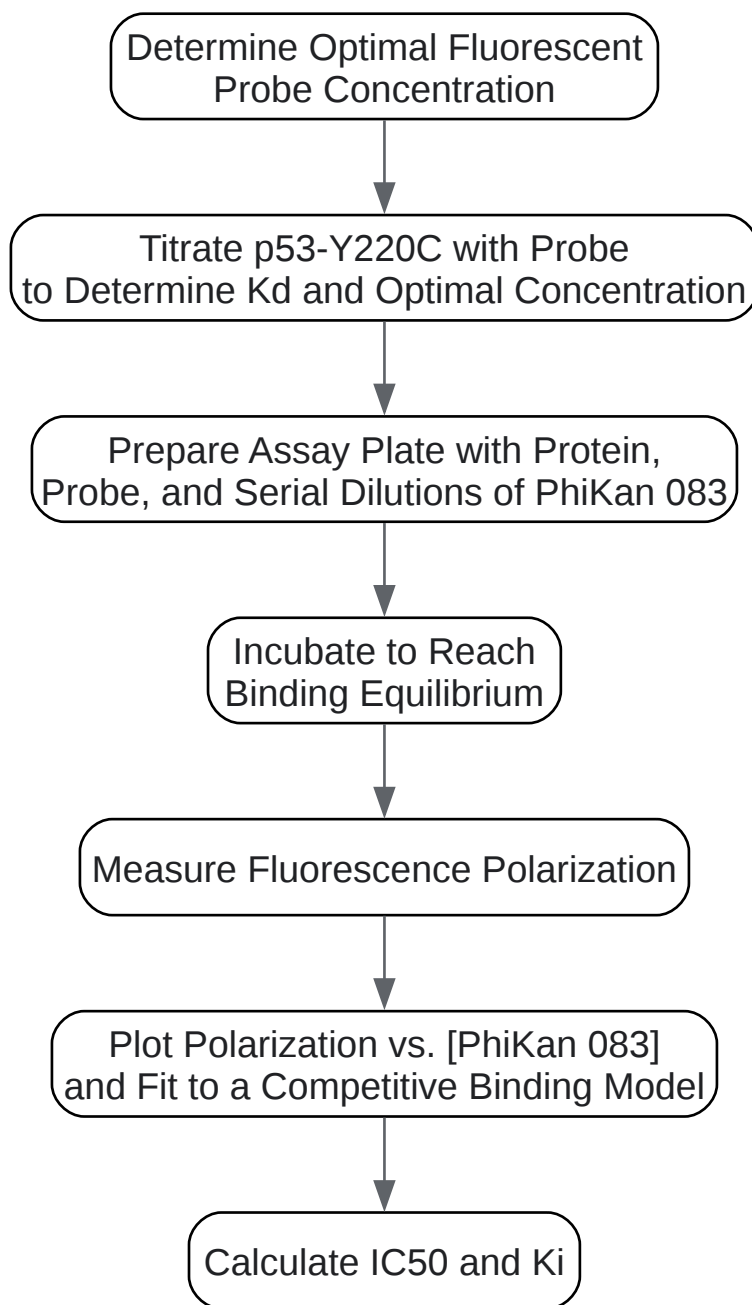
Signaling Pathways and Mechanisms

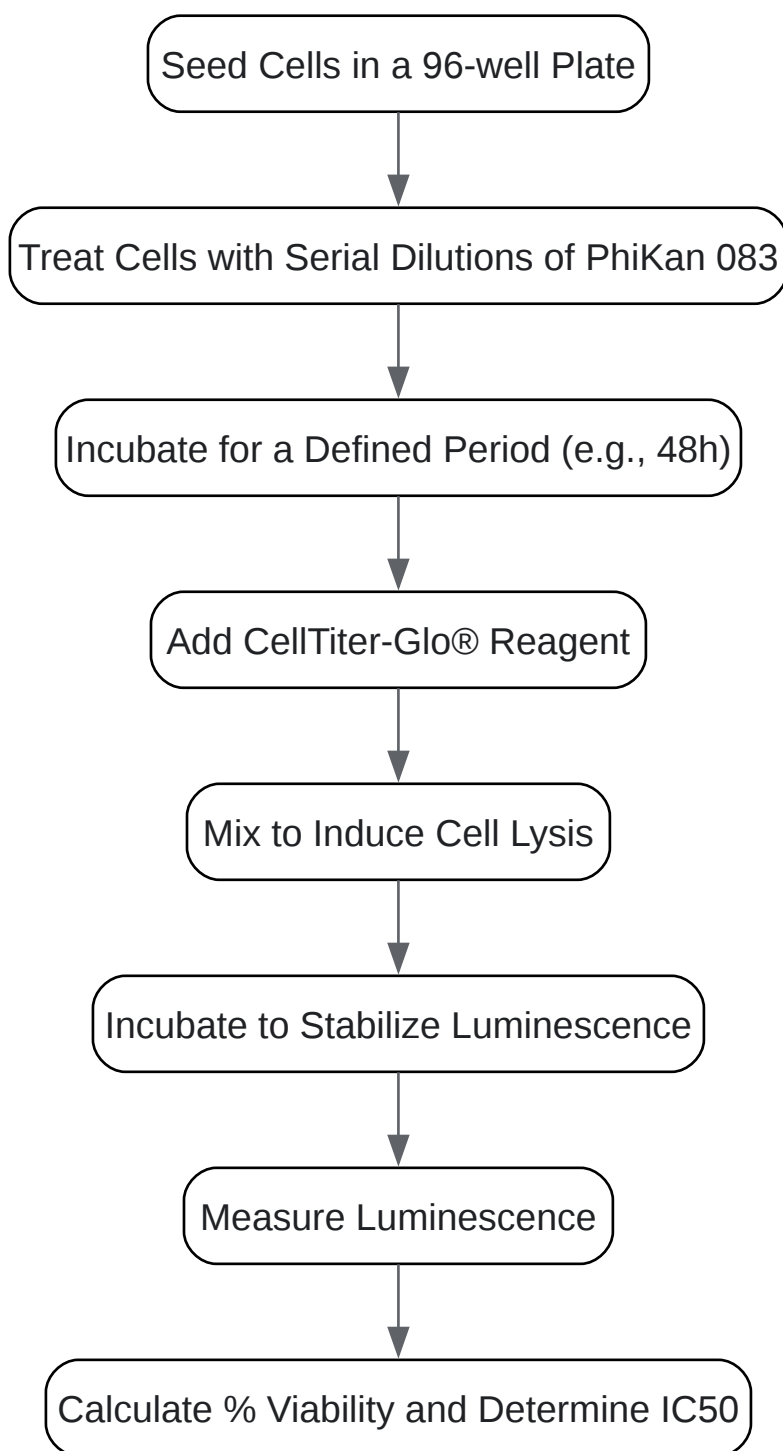
The stabilization of the p53-Y220C mutant by **PhiKan 083** restores its ability to function as a transcription factor, leading to the activation of downstream signaling pathways that control cell cycle arrest and apoptosis.











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